3,4-Dichloroanisole

Vue d'ensemble

Description

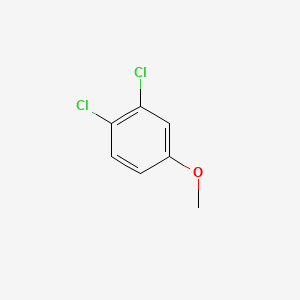

3,4-Dichloroanisole is an organic compound with the molecular formula C₇H₆Cl₂O. It is a derivative of anisole, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dichloroanisole can be synthesized through several methods. One common method involves the methylation of 3,4-dichlorophenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of anisole. This process involves the reaction of anisole with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired substitution pattern .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dichloroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form 3,4-dichloroaniline under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Catalysts such as palladium on carbon or platinum can be used in the presence of hydrogen gas.

Major Products:

Substitution: Formation of various substituted anisoles.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of 3,4-dichloroaniline.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

One significant application of 3,4-DCA is in the synthesis of novel compounds, particularly those related to dioxins. Research has shown that 3,4-DCA can be utilized to create amino-substituted tetrachlorodibenzodioxins, which are important for developing selective single-standard DNA (ssDNA) aptamers. These aptamers serve as molecular recognition elements in biosensors aimed at detecting environmental pollutants .

Environmental Monitoring

3,4-DCA is also significant in environmental chemistry. It serves as a marker for monitoring chlorinated compounds in soil and water. Studies have demonstrated its utility in assessing the recovery of 3,4-dichloroaniline from soil samples, indicating its role in environmental remediation efforts .

Toxicological Studies

Toxicological research has highlighted the potential health risks associated with 3,4-DCA exposure. In vitro studies indicate that it may exhibit hepatotoxic and nephrotoxic effects similar to other chlorinated compounds . The compound has been linked to methaemoglobinemia and other adverse health effects upon prolonged exposure. Understanding these toxicological profiles is crucial for regulatory assessments and safety evaluations.

Intermediate in Herbicide Production

In the agricultural sector, 3,4-DCA is primarily used as an intermediate for synthesizing herbicides like diuron. Its metabolic pathways have been studied to understand its environmental persistence and potential toxicity to non-target organisms . The compound's role in herbicide formulation underscores its importance in agricultural chemistry.

Data Table: Applications of 3,4-Dichloroanisole

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Used as an intermediate for synthesizing dioxins and related compounds | Important for developing biosensors for environmental pollutants |

| Environmental Monitoring | Acts as a marker for chlorinated compounds in environmental studies | Useful in assessing recovery from soil samples |

| Toxicology | Associated with hepatotoxicity and nephrotoxicity | Linked to methaemoglobinemia; requires careful handling |

| Agricultural Chemistry | Intermediate in herbicide production | Metabolic pathways studied for environmental impact |

Case Studies

- Synthesis of Dioxin Derivatives : A study demonstrated the successful synthesis of amino-substituted tetrachlorodibenzodioxins from 3,4-DCA, highlighting its utility in creating compounds with specific biological activities .

- Environmental Recovery Assessment : Research focused on the recovery rates of 3,4-dichloroaniline from contaminated soils showed how 3,4-DCA can be used to evaluate soil remediation techniques effectively .

Mécanisme D'action

The mechanism of action of 3,4-Dichloroanisole involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring make it a reactive compound, capable of undergoing various chemical transformations. These transformations can affect biological pathways and molecular targets, leading to its observed effects .

Comparaison Avec Des Composés Similaires

- 2,4-Dichloroanisole

- 2,5-Dichloroanisole

- 2,6-Dichloroanisole

- 3,5-Dichloroanisole

Comparison: 3,4-Dichloroanisole is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to other dichloroanisoles, it may exhibit different reactivity patterns and biological activities .

Activité Biologique

3,4-Dichloroanisole (3,4-DCA) is a compound that has garnered attention due to its biological activity, particularly in the context of environmental and reproductive toxicity. This article explores the biological effects of 3,4-DCA, focusing on its impact on aquatic organisms, its potential as an endocrine disruptor, and relevant case studies that highlight its toxicity.

Overview of this compound

3,4-DCA is a chlorinated derivative of anisole and is primarily known as a degradation product of various herbicides and industrial chemicals. Its presence in aquatic environments raises concerns about its effects on non-target organisms, particularly fish.

Reproductive Toxicity

Research indicates that 3,4-DCA significantly affects the reproductive capabilities of aquatic species. A study conducted on Javanese medaka (Oryzias javanicus) found that exposure to 250 µg/L resulted in reduced fecundity and alterations in gonadal tissues. Specifically, female fish exhibited a significant decrease in gonadosomatic index (GSI) and disrupted oocyte development at this concentration. Male fish showed no substantial structural changes in gonads but did experience altered secondary sex characteristics .

Table 1: Effects of this compound on Javanese Medaka

| Concentration (µg/L) | Fecundity Impact | GSI Impact (Females) | Oocyte Development |

|---|---|---|---|

| 0 | None | Baseline | Normal |

| 250 | Significant Decrease | Significant Decrease | Disrupted |

Endocrine Disruption

3,4-DCA has been identified as an endocrine-disrupting compound (EDC). It competes with testosterone for binding to androgen receptors, which can lead to altered reproductive behaviors and physiological changes in exposed organisms. In male sticklebacks (Gasterosteus aculeatus), exposure to concentrations between 100 and 400 µg/L affected courtship behavior and coloration, indicating a disruption in typical sexual signaling .

Embryonic Toxicity

In addition to reproductive toxicity, studies have shown that 3,4-DCA poses risks during embryonic development. An investigation into the acute and sublethal effects on Javanese medaka embryos revealed a median lethal concentration (96h-LC50) of approximately 32.87 mg/L. Sublethal concentrations led to developmental deformities and reduced heart rates in embryos over time . The lowest observed effect concentration (LOEC) for developmental abnormalities was found to be 0.5 mg/L.

Table 2: Toxicity Levels of this compound on Embryos

| Exposure Type | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Acute Toxicity | 32.87 | Median lethal concentration |

| Sublethal Toxicity | 0.5 | Developmental deformities |

| 5.00 | No survival after exposure |

Case Studies

- Javanese Medaka Study : This study focused on the reproductive toxicity of 3,4-DCA at varying concentrations. Results indicated significant endocrine disruption at higher concentrations (250 µg/L), affecting both fecundity and gonadal health .

- Embryonic Development Study : An assessment of the embryonic toxicity revealed that while acute lethality was low, sublethal effects were pronounced, with significant developmental issues observed at concentrations as low as 0.5 mg/L .

Propriétés

IUPAC Name |

1,2-dichloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISJRVXHPNMYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189926 | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-30-5 | |

| Record name | 1,2-Dichloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036404305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4-Dichloroanisole relate to fungal biodegradation of pollutants?

A: Research suggests that this compound can be produced during the fungal biodegradation of chlorophenols, specifically by the white-rot fungus Phanerochaete chrysosporium []. This fungus utilizes different metabolic pathways depending on the presence of ligninolytic enzymes. In the absence of these enzymes, 3,4-Dichlorophenol, a common pollutant found in paper mill effluents, undergoes methylation and hydroxylation reactions, leading to the formation of this compound, alongside other metabolites like 4,5-Dichloroguaiacol and 4,5-Dichloroveratrol [].

Q2: What is the significance of the 3-aminopropoxy substitution in this compound derivatives?

A: Introducing a 3-aminopropoxy substituent to the tetrachlorodibenzo[b,e][1,4]dioxin core, synthesized using this compound as a starting material, provides a crucial functional handle []. This amino group enables the attachment of the molecule to carboxy-substituted magnetic beads. These functionalized beads can then be employed in the development of aptamers, specifically single-stranded DNA aptamers, targeted towards dioxins []. This approach holds promise for the creation of sensitive photonic biosensors designed to detect and monitor these hazardous environmental pollutants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.